molecular formula C7H11Cl3O B14514705 1,2,2-Trichloro-5-methylhex-5-en-3-ol CAS No. 63077-32-7

1,2,2-Trichloro-5-methylhex-5-en-3-ol

Cat. No.: B14514705
CAS No.: 63077-32-7
M. Wt: 217.5 g/mol
InChI Key: KNYXTDCPRIQUNZ-UHFFFAOYSA-N
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Description

1,2,2-Trichloro-5-methylhex-5-en-3-ol is an organic compound characterized by the presence of three chlorine atoms, a methyl group, and a hydroxyl group attached to a hexene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,2-Trichloro-5-methylhex-5-en-3-ol typically involves the chlorination of 5-methylhex-5-en-3-ol. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions. Common reagents used in this process include chlorine gas or other chlorinating agents such as thionyl chloride or phosphorus trichloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination reactors where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as distillation and purification to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,2,2-Trichloro-5-methylhex-5-en-3-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove chlorine atoms or convert the double bond to a single bond.

    Substitution: Chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of 1,2,2-Trichloro-5-methylhex-5-en-3-one.

    Reduction: Formation of 1,2,2-Trichloro-5-methylhexane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,2,2-Trichloro-5-methylhex-5-en-3-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,2,2-Trichloro-5-methylhex-5-en-3-ol involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific active sites, altering enzyme activity, or modulating signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2,2-Trichlorohex-5-en-3-ol: Similar structure but lacks the methyl group.

    1,2,2-Trichloro-5-methylhexane: Similar structure but lacks the double bond.

    1,2,2-Trichloro-5-methylhex-5-en-2-ol: Similar structure but with the hydroxyl group at a different position.

Uniqueness

1,2,2-Trichloro-5-methylhex-5-en-3-ol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

63077-32-7

Molecular Formula

C7H11Cl3O

Molecular Weight

217.5 g/mol

IUPAC Name

1,2,2-trichloro-5-methylhex-5-en-3-ol

InChI

InChI=1S/C7H11Cl3O/c1-5(2)3-6(11)7(9,10)4-8/h6,11H,1,3-4H2,2H3

InChI Key

KNYXTDCPRIQUNZ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC(C(CCl)(Cl)Cl)O

Origin of Product

United States

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